4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 385.48 g/mol. This compound is characterized by its unique structure, which includes a butoxy group, a furan ring, a thiophene moiety, and a benzamide backbone. It is typically available in a purity of around 95% and is used in various scientific research applications .
4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide falls under the category of organic compounds, specifically within the class of amides due to the presence of the benzamide functional group. Its structural components suggest potential applications in medicinal chemistry and materials science.
The synthesis of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions are critical for optimizing yield and purity but are not explicitly detailed in available literature.
The molecular structure of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can be represented as follows:
InChI=1S/C21H23NO4S/c1-2-3-11-25-18-8-6-16(7-9-18)20(23)22-15-21(24,17-10-13-27-14-17)19-5-4-12-26-19/h4-10,12-14,24H,2-3,11,15H2,1H3,(H,22,23)This representation highlights key functional groups including:
The compound's structural data includes:
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)OThe chemical behavior of 4-butoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can be characterized by its reactivity towards various electrophiles and nucleophiles due to the presence of functional groups:
Technical details regarding specific reaction conditions (temperature, solvent choice, etc.) will vary based on the intended transformation.
Relevant data regarding melting points, boiling points, and other thermodynamic properties are not widely published but would be essential for practical applications.
4-butoxy-N-(2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl)benzamide has potential applications in:
Research into its specific applications is ongoing, requiring further exploration through experimental studies and clinical trials to validate efficacy and safety profiles.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: